molecular formula C8H7BrFNO B113159 N-(5-bromo-2-fluorophenyl)acetamide CAS No. 88288-12-4

N-(5-bromo-2-fluorophenyl)acetamide

Cat. No.: B113159
CAS No.: 88288-12-4
M. Wt: 232.05 g/mol
InChI Key: DCMNLQCVRYDPMY-UHFFFAOYSA-N
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Description

GNF-PF-3878 is a chemical compound known for its potential therapeutic applications. It is a selective antagonist of the alpha-2C adrenergic receptor, which plays a role in various physiological processes. This compound has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder, opioid use disorder, and substance abuse .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study the alpha-2C adrenergic receptor and its role in physiological processes.

    Biology: The compound is used in biological studies to understand its effects on cellular signaling pathways.

    Medicine: GNF-PF-3878 is being investigated for its potential therapeutic applications in treating attention deficit hyperactivity disorder, opioid use disorder, and substance abuse.

    Industry: The compound’s unique properties make it a valuable candidate for developing new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(5-bromo-2-fluorophenyl)acetamide” is not clear from the available information .

Safety and Hazards

“N-(5-bromo-2-fluorophenyl)acetamide” is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-3878 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of GNF-PF-3878 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

GNF-PF-3878 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    GNF-PF-5009: Another compound with similar core structure and functional groups.

    MMV008138: A compound with similar therapeutic potential and mechanism of action.

    Cipargamin: Shares structural similarities and is used in similar therapeutic applications.

Uniqueness of GNF-PF-3878

GNF-PF-3878 is unique due to its high selectivity for the alpha-2C adrenergic receptor and its potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its specific binding affinity and pharmacological effects, making it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

N-(5-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMNLQCVRYDPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287614
Record name N-(5-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88288-12-4
Record name 88288-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluoroaniline (14.79 g, 78 mmol) was heated at reflux in acetic acid (50 ml) and acetic anhydride (50 ml) for 8 hours. The solution was concentrated in vacuo, azeotroping with toluene. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was washed with water (×3), brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (gradient of hexane to ethyl acetate) to afford the title compound. MS (ES+) m/e 232/234 [M+H]+.
Quantity
14.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-1-fluoro-2-nitrobenzene (5.81 g), iron powder (6.20 g) and acetic anhydride (5 ml) were stirred in acetic acid (50 ml) at 60° C. for 16 h. Acetic acid was evaporated under reduced pressure and water and ethyl acetate were added. The organic layer was washed with aqueous sodium hydrogen carbonate and brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to give the title compound (3.56 g) as colorless prism crystals.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 g
Type
catalyst
Reaction Step One

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